molecular formula C29H26ClN5O B11218710 7-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11218710
M. Wt: 496.0 g/mol
InChI Key: VQXCXURGCCYPQY-UHFFFAOYSA-N
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Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with various functional groups that contribute to its biological activity.

Preparation Methods

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other substituents under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents, with the major products being variously substituted derivatives of the original compound.

Scientific Research Applications

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE involves the inhibition of protein kinase B (PKB or Akt). This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets . This disruption of the PKB signaling pathway leads to reduced cell proliferation and increased apoptosis, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE lies in its specific substituents, which confer distinct biological activities and pharmacological properties.

Properties

Molecular Formula

C29H26ClN5O

Molecular Weight

496.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H26ClN5O/c1-36-25-13-11-23(12-14-25)33-15-17-34(18-16-33)28-27-26(21-5-3-2-4-6-21)19-35(29(27)32-20-31-28)24-9-7-22(30)8-10-24/h2-14,19-20H,15-18H2,1H3

InChI Key

VQXCXURGCCYPQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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